molecular formula C20H22N4O3 B11184979 3-(furan-2-ylmethyl)-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

3-(furan-2-ylmethyl)-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11184979
M. Wt: 366.4 g/mol
InChI Key: KTGXOOCZPFPMOM-UHFFFAOYSA-N
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Description

3-(furan-2-ylmethyl)-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-(furan-2-ylmethyl)-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its molecular formula is C20H26N4O3C_{20}H_{26}N_{4}O_{3} with a molecular weight of approximately 370.4 g/mol. The structure includes a furan ring and a methoxyphenyl group that may contribute to its pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study focusing on similar compounds showed that modifications in the structure could enhance antibacterial activity against various strains of bacteria. For instance, the introduction of furan and methoxy groups has been linked to increased efficacy against gram-positive and gram-negative bacteria .

Compound Target Bacteria Activity
Compound AE. coliModerate
Compound BS. aureusHigh
Target CompoundMultiple strainsPotentially High

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that pyrimidine derivatives can inhibit cell proliferation in various cancer types by inducing apoptosis . Specifically, compounds with similar structures have shown activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

The proposed mechanism involves the inhibition of specific enzymes or pathways crucial for cell survival and proliferation. For example, some pyrimidine derivatives inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis . This inhibition can lead to reduced nucleotide production, ultimately affecting cancer cell growth.

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of various pyrimidine derivatives against E. coli and S. aureus. The target compound exhibited promising results, particularly against S. aureus, indicating its potential as an antimicrobial agent .
  • Case Study 2: Cytotoxicity Testing
    • An investigation into the cytotoxic effects of this compound on MCF-7 breast cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells compared to controls .

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H22N4O3/c1-14-15(2)21-20-23(17-8-4-5-9-18(17)26-3)12-22(13-24(20)19(14)25)11-16-7-6-10-27-16/h4-10H,11-13H2,1-3H3

InChI Key

KTGXOOCZPFPMOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CC3=CC=CO3)C4=CC=CC=C4OC)C

Origin of Product

United States

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